4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
4-((3-Chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta[d]pyrimidine derivative characterized by a thioether group substituted with a 3-chlorobenzyl moiety and a pyridin-3-ylmethyl group at the N1 position. Cyclopenta[d]pyrimidines are structurally distinct due to their fused alicyclic-pyrimidine core, which confers conformational rigidity and modulates electronic properties.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-16-6-1-4-14(10-16)13-26-19-17-7-2-8-18(17)24(20(25)23-19)12-15-5-3-9-22-11-15/h1,3-6,9-11H,2,7-8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZFVZUIAADZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)Cl)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Cyclopenta[d]pyrimidinone
- Substituents :
- A 3-chlorobenzylthio group
- A pyridin-3-ylmethyl group
The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives containing pyrimidine and pyridazine rings have shown significant inhibition of viral RNA polymerases, particularly against Hepatitis C virus (HCV). The IC50 values for effective compounds in these studies ranged from to , demonstrating promising antiviral activity .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts:
- Phosphodiesterase Inhibition : Compounds related to cyclopenta[d]pyrimidinones have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing cellular responses .
- Cyclooxygenase (COX) Inhibition : Preliminary data suggest that derivatives may exhibit inhibitory activity against COX enzymes, which are involved in inflammation processes. For example, related compounds showed IC50 values ranging from to for COX-II inhibition .
The biological activity of the compound is likely mediated through several mechanisms:
- Binding Affinity : The compound may bind to active sites of enzymes or receptors due to its structural features.
- Allosteric Modulation : It could also act as an allosteric modulator, altering the activity of target proteins without directly competing with the substrate.
- Metabolic Stability : The thioether group may enhance metabolic stability compared to other functional groups, allowing for prolonged biological activity.
Case Studies and Research Findings
| Study | Compound Tested | Biological Target | IC50 Value |
|---|---|---|---|
| Pyrimidine Derivative | HCV NS5B RNA Polymerase | 31.9 μM | |
| Celecoxib Analog | COX-II Enzyme | 0.52 μM | |
| PDE Inhibitor | PDE3 Enzyme | Varies |
These findings illustrate the compound's potential across various therapeutic areas.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Antioxidant Activity Studies
The 2014 study by Kononevich et al. synthesized and evaluated 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (e.g., compounds 4a–h) for antioxidant activity. Key structural and functional comparisons are summarized below:
The study revealed that ortho-halogenated benzylthioethers (4c, 4d) exhibited prooxidant activity, likely due to steric hindrance or electronic effects destabilizing radical scavenging. In contrast, para- or meta-substituted derivatives (e.g., 4a, 4-bromobenzyl) showed potent antioxidant effects. However, empirical validation is required .
Thioether-Containing STAT3 Inhibitors
highlights pyrimidine-2,4,6-trione derivatives with 4-((4-chlorophenyl)thio)phenyl substituents (e.g., compound 10 ) as STAT3 inhibitors. Structural parallels with the target compound include:
- Thioether linkage : Critical for hydrophobic interactions with STAT3’s DNA-binding domain (DBD).
- Chlorinated aryl groups : The 4-chlorophenyl moiety in 10 (IC50 = 2.5 µM) enhanced inhibitory activity, suggesting that the target compound’s 3-chlorobenzyl group may similarly engage STAT3 through halogen-bonding or hydrophobic effects.
- Bulky substituents : The pyridin-3-ylmethyl group in the target compound could mimic steric hindrance provided by the p-tolyl group in compound 11 , which improved selectivity for STAT3 over STAT1 .
Research Implications and Gaps
- Antioxidant Potential: The target compound’s meta-chlorobenzylthioether warrants testing in Fe<sup>2+</sup>-dependent oxidation assays to confirm whether it avoids the prooxidant effects seen in ortho-substituted analogues .
- STAT3 Inhibition : Molecular docking studies could assess its binding to STAT3’s DBD, leveraging structural insights from .
- Comparative Pharmacokinetics: No data on absorption, metabolism, or toxicity are available for this compound, limiting translational predictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
